molecular formula C21H13Cl2N3O3S B11421787 5-chloro-N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-2-(methylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-2-(methylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11421787
M. Wt: 458.3 g/mol
InChI Key: OSLLJZQZZPCQEN-UHFFFAOYSA-N
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Description

5-CHLORO-N-[2-(4-CHLOROBENZOYL)-1-BENZOFURAN-3-YL]-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a benzofuran core, a pyrimidine ring, and various functional groups including chloro, benzoyl, and methylsulfanyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-[2-(4-CHLOROBENZOYL)-1-BENZOFURAN-3-YL]-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesis. Key steps may include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pyrimidine Ring: This step often involves condensation reactions with suitable reagents.

    Functional Group Modifications: Chlorination, benzoylation, and methylsulfanylation are carried out using specific reagents under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes to ensure cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-N-[2-(4-CHLOROBENZOYL)-1-BENZOFURAN-3-YL]-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated compounds.

Scientific Research Applications

5-CHLORO-N-[2-(4-CHLOROBENZOYL)-1-BENZOFURAN-3-YL]-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-[2-(4-CHLOROBENZOYL)-1-BENZOFURAN-3-YL]-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like psoralen and angelicin share the benzofuran core and exhibit similar biological activities.

    Pyrimidine Derivatives: Compounds such as 5-fluorouracil and cytosine arabinoside are structurally related and used in medicinal chemistry.

Uniqueness

5-CHLORO-N-[2-(4-CHLOROBENZOYL)-1-BENZOFURAN-3-YL]-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H13Cl2N3O3S

Molecular Weight

458.3 g/mol

IUPAC Name

5-chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C21H13Cl2N3O3S/c1-30-21-24-10-14(23)17(26-21)20(28)25-16-13-4-2-3-5-15(13)29-19(16)18(27)11-6-8-12(22)9-7-11/h2-10H,1H3,(H,25,28)

InChI Key

OSLLJZQZZPCQEN-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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